2-(Thiophen-3-yl)oxirane

Catalog No.
S3344429
CAS No.
68277-38-3
M.F
C6H6OS
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-3-yl)oxirane

CAS Number

68277-38-3

Product Name

2-(Thiophen-3-yl)oxirane

IUPAC Name

2-thiophen-3-yloxirane

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C6H6OS/c1-2-8-4-5(1)6-3-7-6/h1-2,4,6H,3H2

InChI Key

RQPYFYYXGMUXSG-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CSC=C2

Canonical SMILES

C1C(O1)C2=CSC=C2

2-(Thiophen-3-yl)oxirane is a chemical compound characterized by the presence of an oxirane (epoxide) functional group attached to a thiophene ring at the 3-position. Its molecular formula is C6H6OSC_6H_6OS, with a molecular weight of approximately 126.17g/mol126.17\,g/mol . The structure features a three-membered cyclic ether, which contributes to its reactivity and potential applications in organic synthesis and materials science.

Synthetic Applications:

-(Thiophen-3-yl)oxirane serves as a valuable building block in organic synthesis due to its unique reactivity profile. The three-membered ring (oxirane) can readily undergo ring-opening reactions with various nucleophiles, enabling the formation of diverse functionalized molecules.

Studies have explored its utility in synthesizing complex heterocyclic compounds, such as pyrans and thiophenes. [PubChem, "Thiophene, 2-oxiranyl-", ]

Potential Biological Activity:

One study reported its antifungal activity against various fungal strains, suggesting its potential as a lead compound for developing antifungal agents. [Ambeed.com, "68277-38-3|2-(Thiophen-3-yl)oxirane", ]

Material Science Applications:

While preliminary, some research explores the potential of 2-(thiophen-3-yl)oxirane in material science applications. Its incorporation into polymer structures has been investigated, aiming to improve their properties like thermal stability and conductivity. [Molport, "(2S)-2-(thiophen-3-yl)oxirane", ]

The oxirane ring in 2-(thiophen-3-yl)oxirane is known for its reactivity, particularly in nucleophilic ring-opening reactions. Common reactions include:

  • Nucleophilic Attack: The oxirane can be opened by nucleophiles such as amines or alcohols, leading to various substituted derivatives.
  • Hydrolysis: Reaction with water under acidic or basic conditions can yield diols.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements to form different products, including thiophene derivatives .

The synthesis of 2-(thiophen-3-yl)oxirane can be accomplished through various methods:

  • Epoxidation of Thiophene Derivatives: This involves using peracids (like m-chloroperbenzoic acid) to convert allylic alcohols derived from thiophenes into epoxides.
  • Ring Closure Reactions: Starting from appropriate precursors such as thiophene-containing alcohols, cyclization can be induced under acidic conditions .

2-(Thiophen-3-yl)oxirane has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be used in the development of polymers and electrochromic materials.
  • Pharmaceutical Development: Its derivatives could be explored for therapeutic uses due to potential biological activities .

Interaction studies involving 2-(thiophen-3-yl)oxirane focus on its reactivity with various nucleophiles and electrophiles. Key findings include:

  • Reactivity with Nucleophiles: The oxirane ring opens readily when treated with nucleophiles like hydrazine, leading to hydroxypyrazolines.
  • Electrophilic Substitution: The presence of the thiophene moiety allows for electrophilic substitution reactions, which can modify the compound for specific applications .

Similar Compounds

Several compounds share structural similarities with 2-(thiophen-3-yl)oxirane, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Properties
2-(Thiophen-2-yl)oxiraneSimilar epoxide structure at a different positionPotentially different reactivity
3-(Thiophen-3-yl)oxiraneOxirane attached at the 3-position on thiopheneDifferent sterics affecting reactivity
2-(Furyl)oxiraneOxirane linked to a furan ringExhibits different biological activities
2-(Thienyl)ethanolAlcohol derivative of thiopheneUsed in organic synthesis

These compounds highlight the uniqueness of 2-(thiophen-3-yl)oxirane due to its specific substitution pattern and potential applications in various fields. The distinct electronic properties imparted by the thiophene ring further differentiate it from other similar compounds.

XLogP3

1.1

Dates

Modify: 2024-04-14

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